molecular formula C11H14N2O2 B1316232 4-(4-Nitrophenyl)piperidine CAS No. 26905-03-3

4-(4-Nitrophenyl)piperidine

Cat. No.: B1316232
CAS No.: 26905-03-3
M. Wt: 206.24 g/mol
InChI Key: CDSJZBOLNDWPAA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)piperidine is an organic compound with the molecular formula C11H14N2O2 It consists of a piperidine ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Nitrophenyl)piperidine involves the reaction of 4-chloronitrobenzene with piperidine. The reaction is typically carried out under reflux conditions in the presence of a base such as sodium carbonate. The reaction proceeds as follows:

4-chloronitrobenzene+piperidineThis compound+HCl\text{4-chloronitrobenzene} + \text{piperidine} \rightarrow \text{this compound} + \text{HCl} 4-chloronitrobenzene+piperidine→this compound+HCl

The mixture is heated to reflux under nitrogen for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(4-Aminophenyl)piperidine.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenyl)piperidine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a useful probe in scientific research .

Biological Activity

4-(4-Nitrophenyl)piperidine, a compound with the molecular formula C11H14N2O2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is characterized by a piperidine ring substituted with a nitrophenyl group at the 4-position. This structure contributes to its unique chemical behavior and biological interactions. The compound appears as a crystalline solid and is soluble in various organic solvents, which facilitates its use in biochemical research and drug synthesis .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent. Notable activities include:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of farnesyltransferase (FTase), an enzyme involved in cancer cell proliferation. A study reported that modifications to the piperidine core led to a tenfold increase in FTase inhibition potency, highlighting the importance of structural variations .
  • Receptor Interaction : Research indicates that this compound may interact with serotonin receptors, which could have implications for mood regulation and anxiety treatment.
  • Anti-inflammatory and Analgesic Properties : The compound is noted for its potential use in synthesizing drugs with analgesic and anti-inflammatory activities, making it valuable in pain management therapies .

The mechanisms underlying the biological activity of this compound involve:

  • Binding Affinity : Interaction studies suggest that the compound binds effectively to various biological targets, influencing physiological processes such as neurotransmission and enzyme activity.
  • Modification Potential : The nitro group can be reduced to an amine, which alters the compound's biological activity and expands its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insights into how variations affect biological activity:

Compound NameMolecular FormulaKey Characteristics
4-(2-Nitrophenyl)piperidineC11H14N2O2Similar piperidine structure; different nitro position
1-Methyl-4-(4-nitrophenyl)thio-piperidineC12H16N2OSContains a thioether group; potential differences in activity
3-(4-Nitrophenyl)pyrrolidineC11H12N2O2Pyrrolidine ring instead of piperidine; differing biological activity

This table illustrates how modifications can lead to significant changes in chemical behavior and biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Farnesyltransferase Inhibition : A study demonstrated that derivatives of this compound exhibit selective inhibition of FTase, which is crucial for targeting hormone-dependent tumors such as prostate cancer. The most potent inhibitor identified had an IC50 value of 1.9 nM .
  • Antibacterial Activity : Research into related piperidine compounds showed promising antibacterial properties against various bacterial strains, suggesting that this compound could be explored for antimicrobial applications .
  • Antitumor Properties : Investigations into carbohydrate derivatives of piperidin-4-one indicated enhanced antitumor activity when combined with specific carbohydrate moieties. This suggests that similar strategies could be employed with this compound to improve its efficacy against cancer cells .

Properties

IUPAC Name

4-(4-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSJZBOLNDWPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579699
Record name 4-(4-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26905-03-3
Record name 4-(4-Nitrophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26905-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of conc. H2SO4 (2.65 mL) in AcOH (40 mL) and a solution of conc. HNO3 (2.1 mL) in AcOH (20 mL) are added sequentially and dropwise to a solution of 4-phenylpiperidine in AcOH (40 mL), maintaining the temperature below 20° C. Then, conc. H2SO4 (40 mL) is added (no cooling applied; internal temperature reaches 60° C.). The reaction mixture is allowed to cool to RT, poured onto ice/water (100 g), neutralized by addition of solid NaHCO3 (150 g), and extracted with DCM. The organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. The residue is purified by trituration in Et2O to afford the title compound as a yellow solid. ESI-MS: 207.1 [MH]+; tR=2.42 min (system 1).
Name
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2.65 mL
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2.1 mL
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reactant
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0 (± 1) mol
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reactant
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40 mL
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solvent
Reaction Step One
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20 mL
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solvent
Reaction Step One
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40 mL
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solvent
Reaction Step One
Name
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40 mL
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reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Phenylpiperidine (8 g, 49 mmol) was dissolved in 40 mL acetic acid and stirred with cooling below 25° C. while adding a solution of 2.64 mL sulphuric acid in 40 mL acetic acid. The solution was stirred at 20° C. while adding a solution of 2.08 mL 99% nitric acid in 20 mL acetic acid. Sulphuric acid (40 mL) was added without cooling, the temperature peaking at 58° C. When the solution had cooled to 25° C. it was added to 100 g ice/water and basified with a total of 150 g sodium hydrogen carbonate at 40° C. The mixture was then brought to pH 14 with 5M-sodium hydroxide solution. The mixture was extracted with dichloromethane (3×150 mL), dried with sodium sulphate and evaporated giving a pale yellow solid. Recrystallisation from a total of 180 mL cyclohexane (hot filtration) gave the product as pale beige solid. NMR δ 8.18(d,2H), 7.40(d,2H), 3.21(m,2H), 2.77(m,3H), 1.82(m,3H), 1.68(m,2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.64 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.08 mL
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reactant
Reaction Step Three
Quantity
20 mL
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solvent
Reaction Step Three
Quantity
40 mL
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reactant
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[Compound]
Name
ice water
Quantity
100 g
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reactant
Reaction Step Five
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150 g
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reactant
Reaction Step Six
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0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

4-Phenylpiperidine (22 g, 0.14 mol) was dissolved in concentrated sulphuric acid (44 g) and concentrated nitric acid (12 ml) was then added dropwise such that the temperature did not rise above 5° C. The reaction was then warmed slowly to room temperature and stirred overnight. The reaction mixture was then poured into water and made basic with 2N aqueous potassium hydroxide. After extraction with ether (3×150 ml), the combined organic extracts were dried with sodium sulphate and evaporated in vacuo. Recrystallisation from diethyl ether afforded the desired product as yellow crystals (11.4 g, 40% yield), M.pt. 90°-92° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
44 g
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solvent
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Quantity
12 mL
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reactant
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Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Nitrophenyl)piperidine
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Reactant of Route 5
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Reactant of Route 6
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